molecular formula C14H12N2O2 B157096 N-Benzoyl-N'-phenylurea CAS No. 1821-33-6

N-Benzoyl-N'-phenylurea

Cat. No.: B157096
CAS No.: 1821-33-6
M. Wt: 240.26 g/mol
InChI Key: ZWYSLPOHOBPSLC-UHFFFAOYSA-N
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Description

N-Benzoyl-N’-phenylurea is an organic compound with the chemical formula C14H12N2O2. It is a derivative of benzoylurea, where a phenyl group is substituted on the opposite nitrogen atom. This compound is known for its white crystalline appearance and has a melting point ranging from 210 to 213°C . The structure of N-Benzoyl-N’-phenylurea was first determined in 2010, revealing that the molecules are approximately flat and exhibit high charge delocalization .

Preparation Methods

N-Benzoyl-N’-phenylurea can be synthesized through various methods:

These methods provide efficient routes to synthesize N-Benzoyl-N’-phenylurea, making it accessible for various applications.

Chemical Reactions Analysis

N-Benzoyl-N’-phenylurea undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert N-Benzoyl-N’-phenylurea into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzoyl-N’-phenylurea has several scientific research applications:

Comparison with Similar Compounds

N-Benzoyl-N’-phenylurea is part of a broader class of compounds known as benzoylureas. Similar compounds include:

Properties

IUPAC Name

N-(phenylcarbamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYSLPOHOBPSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171247
Record name 1-Benzoyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1821-33-6
Record name N-Benzoyl-N′-phenylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1821-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoyl-3-phenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzoyl-3-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzoyl-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-3-PHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of N-Benzoyl-N'-phenylurea as an insecticide?

A1: While the exact mechanism is not fully elucidated, this compound derivatives are known to disrupt chitin synthesis in insects. [, ] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to molting defects and ultimately death.

Q2: How does alkylation of the urea nitrogen atoms in this compound impact its insecticidal activity?

A2: Research suggests that alkylation significantly decreases the toxicity of this compound against aquatic invertebrates. [] This decrease in toxicity is potentially due to the alkylated compounds lacking the intramolecular association complex observed in the non-alkylated parent compound, as revealed by 1H-NMR studies. [] This altered structure might hinder interaction with the target in insects.

Q3: What structural modifications in the phenyl portion of this compound have been explored for enhancing insecticidal activity?

A3: Studies have shown that incorporating lipophilic groups like phenoxyphenyl or biphenyl into the phenyl ring of this compound can improve insecticidal activity. [] This suggests that increasing the molecule's lipophilicity might enhance its penetration and interaction with insect targets.

Q4: Have any novel this compound derivatives with improved insecticidal activity been developed?

A4: Yes, researchers have synthesized new N'-alkylaminothio, N'-arylaminothio (or dithio), and N',N'-thio (or dithio) derivatives of N-Benzoyl-N'-phenylureas, incorporating sulfur atoms into the structure. [] These derivatives displayed enhanced solubility and, in some cases, even better larvicidal activities against specific insect species compared to the parent N-Benzoyl-N'-phenylureas. []

Q5: What is the role of computational chemistry in understanding the structure-activity relationship of this compound derivatives?

A5: Docking studies have been employed to investigate the interaction of this compound analogs with potential target proteins, such as p38α. [] This computational approach helps to visualize and quantify these interactions, providing insights into how structural modifications might impact biological activity.

Q6: What analytical techniques are commonly used to characterize and study this compound and its derivatives?

A6: Various analytical techniques are employed, including:

  • Spectroscopy: UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and identify functional groups within the molecule. [, ]
  • X-ray Diffraction: Single-crystal X-ray diffraction analysis provides detailed three-dimensional structural information, including bond lengths and angles. []
  • Elemental Analysis and High-Resolution Mass Spectrometry (HRMS): These techniques confirm the elemental composition and molecular weight of the synthesized compounds. []

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